Cas no 2320144-69-0 (4-cyclopropyl-6-{1-(pyridine-2-carbonyl)piperidin-4-ylmethoxy}pyrimidine)

4-Cyclopropyl-6-{1-(pyridine-2-carbonyl)piperidin-4-ylmethoxy}pyrimidine is a structurally complex heterocyclic compound featuring a pyrimidine core substituted with a cyclopropyl group and a piperidine-linked pyridine carbonyl moiety. This molecular architecture suggests potential utility in medicinal chemistry, particularly as a scaffold for kinase inhibitors or other biologically active agents. The presence of both pyrimidine and pyridine rings enhances binding affinity to enzymatic targets, while the cyclopropyl group may confer metabolic stability. The piperidin-4-ylmethoxy linker provides conformational flexibility, facilitating optimal interactions with target proteins. This compound is suitable for research applications in drug discovery, offering a versatile intermediate for further derivatization. Its synthetic route and purity are critical for reproducibility in biological studies.
4-cyclopropyl-6-{1-(pyridine-2-carbonyl)piperidin-4-ylmethoxy}pyrimidine structure
2320144-69-0 structure
Product Name:4-cyclopropyl-6-{1-(pyridine-2-carbonyl)piperidin-4-ylmethoxy}pyrimidine
CAS No:2320144-69-0
MF:C19H22N4O2
MW:338.403584003448
CID:5326835
Update Time:2025-11-06

4-cyclopropyl-6-{1-(pyridine-2-carbonyl)piperidin-4-ylmethoxy}pyrimidine Chemical and Physical Properties

Names and Identifiers

    • (4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(pyridin-2-yl)methanone
    • [4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-pyridin-2-ylmethanone
    • 4-cyclopropyl-6-{1-(pyridine-2-carbonyl)piperidin-4-ylmethoxy}pyrimidine
    • Inchi: 1S/C19H22N4O2/c24-19(16-3-1-2-8-20-16)23-9-6-14(7-10-23)12-25-18-11-17(15-4-5-15)21-13-22-18/h1-3,8,11,13-15H,4-7,9-10,12H2
    • InChI Key: YBOPXPNOWLXSAF-UHFFFAOYSA-N
    • SMILES: O(C1=CC(C2CC2)=NC=N1)CC1CCN(C(C2C=CC=CN=2)=O)CC1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 5
  • Complexity: 449
  • XLogP3: 2.2
  • Topological Polar Surface Area: 68.2

4-cyclopropyl-6-{1-(pyridine-2-carbonyl)piperidin-4-ylmethoxy}pyrimidine Pricemore >>

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Additional information on 4-cyclopropyl-6-{1-(pyridine-2-carbonyl)piperidin-4-ylmethoxy}pyrimidine

Professional Introduction to 4-cyclopropyl-6-{1-(pyridine-2-carbonyl)piperidin-4-ylmethoxy}pyrimidine (CAS No: 2320144-69-0)

4-cyclopropyl-6-{1-(pyridine-2-carbonyl)piperidin-4-ylmethoxy}pyrimidine, with the chemical identifier CAS No: 2320144-69-0, is a compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound belongs to the pyrimidine class of heterocyclic aromatic compounds, which are widely recognized for their biological activity and potential therapeutic applications. The presence of multiple functional groups, including a cyclopropyl moiety, a pyridine carboxylate group, and a piperidine methoxy group, contributes to its complex chemical behavior and makes it a subject of intense research interest.

The structural framework of 4-cyclopropyl-6-{1-(pyridine-2-carbonyl)piperidin-4-ylmethoxy}pyrimidine is meticulously designed to interact with biological targets in a specific manner. The cyclopropyl group, known for its rigid three-membered ring structure, enhances the compound's binding affinity and selectivity. This feature is particularly valuable in drug design, where precise interaction with biological targets is crucial for efficacy and minimizing side effects. The pyridine carboxylate group serves as a key pharmacophore, facilitating hydrogen bonding and electrostatic interactions with protein receptors. Additionally, the piperidine methoxy group introduces further complexity, enabling diverse metabolic pathways and enhancing the compound's pharmacokinetic profile.

Recent advancements in medicinal chemistry have highlighted the importance of multitarget engagement in the development of novel therapeutics. 4-cyclopropyl-6-{1-(pyridine-2-carbonyl)piperidin-4-ylmethoxy}pyrimidine exemplifies this approach by simultaneously interacting with multiple biological targets. Studies have demonstrated its potential in modulating key signaling pathways involved in various diseases, including cancer and inflammatory disorders. The compound's ability to engage with multiple targets suggests a synergistic effect, which could lead to improved therapeutic outcomes compared to single-target inhibitors.

In the realm of oncology, 4-cyclopropyl-6-{1-(pyridine-2-carbonyl)piperidin-4-ylmethoxy}pyrimidine has shown promise as an anti-proliferative agent. Research indicates that it can inhibit the activity of critical enzymes involved in cell cycle regulation and apoptosis. The compound's structural features allow it to disrupt signaling pathways such as MAPK and PI3K/Akt, which are frequently dysregulated in cancer cells. Preclinical studies have revealed that it exhibits significant cytotoxicity against various cancer cell lines while maintaining relative selectivity towards normal cells. This selective toxicity is a crucial factor in reducing off-target effects and improving patient tolerance.

The role of computational chemistry and molecular modeling has been instrumental in understanding the mechanism of action of 4-cyclopropyl-6-{1-(pyridine-2-carbonyl)piperidin-4-ylmethoxy}pyrimidine. Advanced computational techniques have enabled researchers to predict binding affinities, identify key interaction sites, and optimize lead structures for enhanced efficacy. These methods have complemented traditional experimental approaches, accelerating the drug discovery process. By integrating computational insights with experimental data, scientists have been able to refine the structure of this compound to maximize its therapeutic potential.

Pharmacokinetic studies have also been pivotal in evaluating the suitability of 4-cyclopropyl-6-{1-(pyridine-2-carbonyl)piperidin-4-ylmethoxy}pyrimidine for clinical development. These studies have provided valuable insights into its absorption, distribution, metabolism, and excretion (ADME) properties. The compound exhibits favorable oral bioavailability and moderate metabolic stability, suggesting that it could be suitable for once-daily dosing regimens. Additionally, its extensive metabolic clearance pathways indicate a reduced risk of accumulation and potential drug-drug interactions.

The synthesis of 4-cyclopropyl-6-{1-(pyridine-2-carbonyl)piperidin-4-ylmethoxy}pyrimidine represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves strategic functional group transformations and precise regioselective reactions to construct the complex molecular framework. Recent innovations in synthetic methodologies have enabled more efficient and scalable production processes, making it feasible to produce larger quantities for preclinical and clinical studies. These advancements underscore the importance of synthetic chemistry in translating promising candidates into viable therapeutics.

The future prospects of 4-cyclopropyl-6-{1-(pyridine-2-carbonyl)piperidin-4-y l methoxy}pyrimidine are exciting and multifaceted. Ongoing research aims to further optimize its pharmacological properties through structure-based drug design approaches. Additionally, exploring its potential in combination therapies with other anti-cancer agents could lead to more effective treatment strategies for patients with advanced diseases. The compound's unique structural features also open avenues for developing derivatives with enhanced potency or novel mechanisms of action.

In conclusion, 4-cyclopropyl -6-{1-(pyridine -2 -carbonyl)piperidin -4 - ylmethoxy} pyrimidine (CAS No: 2320144 -69 -0) is a structurally complex and biologically active compound with significant therapeutic potential. Its multifaceted interactions with biological targets make it a promising candidate for treating various diseases, particularly cancer. The integration of computational chemistry, pharmacokinetic studies, and advanced synthetic methodologies has positioned this compound as a leading candidate for further clinical development. As research continues to uncover new applications and optimize its properties, 4-cyclopropyl -6-{1-( pyridine -2 -carbonyl)piperidin -4 - ylmethoxy} pyrimidine is poised to make substantial contributions to modern medicine.

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